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Introduction
The biphenyl scaffold is a privileged structural motif in modern chemistry, forming the backbone

of numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2] Its rigid, planar

structure allows for the precise spatial orientation of functional groups, making it an ideal

platform for designing molecules with specific biological or physical properties. Within this

class, functionalized biphenyls serve as critical intermediates for building molecular complexity.

This guide provides a comprehensive technical overview of 4'-Methoxy-[1,1'-biphenyl]-3-
carbaldehyde, a versatile bifunctional building block. The presence of a reactive aldehyde

group on one ring and an electron-donating methoxy group on the other imparts a unique

combination of reactivity and electronic properties. This document is intended for researchers,

chemists, and drug development professionals, offering in-depth insights into the compound's

properties, synthesis, reactivity, and potential applications, grounded in established scientific

principles.

Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's fundamental properties are the

bedrock of any scientific investigation. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is

unambiguously identified by its CAS number and IUPAC name. Its key properties are

summarized below.
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Property Value Source

IUPAC Name
3-(4-

methoxyphenyl)benzaldehyde
[3]

CAS Number 118350-17-7 [3]

Molecular Formula C₁₄H₁₂O₂ [3]

Molecular Weight 212.24 g/mol [3]

Monoisotopic Mass 212.083729621 Da [3]

SMILES
COC1=CC=C(C=C1)C2=CC=

CC(=C2)C=O
[4]

XLogP3 (Predicted) 3.0 [4]

Topological Polar Surface Area 26.3 Å² [3]

Hydrogen Bond Donor Count 0 [5]

Hydrogen Bond Acceptor

Count
2 [5]

Rotatable Bond Count 2 [3]

Table 1: Core Identifiers and Physicochemical Properties of 4'-Methoxy-[1,1'-biphenyl]-3-
carbaldehyde.

Spectroscopic Characterization Profile
Structural confirmation is paramount. While publicly accessible, fully assigned spectra for this

specific isomer are limited, its spectroscopic profile can be predicted with high confidence

based on the analysis of its functional groups and data from close structural analogs, such as

its 4-carbaldehyde isomer.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected, 400 MHz, CDCl₃):
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Aldehyde Proton (CHO): A sharp singlet is expected around δ 10.0-10.1 ppm. This

downfield shift is characteristic of the highly deshielded aldehyde proton.

Aromatic Protons (3-substituted ring): This ring will display a complex pattern. The proton

ortho to the aldehyde (C2-H) will be a singlet or narrow triplet around δ 8.1-8.2 ppm. The

proton between the two substituents (C4-H) will be a doublet of doublets around δ 7.8-7.9

ppm. The proton para to the aldehyde (C5-H) will be a triplet around δ 7.6 ppm, and the

proton ortho to the biphenyl linkage (C6-H) will be a doublet around δ 7.8 ppm.

Aromatic Protons (4'-substituted ring): This ring will show a classic AA'BB' system due to

the methoxy group. Two doublets are expected: one for the protons ortho to the methoxy

group (C3'-H, C5'-H) around δ 7.0-7.1 ppm, and another for the protons meta to the

methoxy group (C2'-H, C6'-H) around δ 7.5-7.6 ppm.

Methoxy Protons (OCH₃): A sharp singlet integrating to 3H will appear around δ 3.8-3.9

ppm.[6]

¹³C NMR (Expected, 101 MHz, CDCl₃):

Carbonyl Carbon (C=O): The aldehyde carbon is expected in the highly deshielded region

of δ 191-193 ppm.[8]

Aromatic Carbons: At least 12 distinct signals are expected in the aromatic region (δ 110-

160 ppm). Key signals include the methoxy-bearing carbon (C4') around δ 159-161 ppm,

the carbon attached to the aldehyde (C3) around δ 137 ppm, and the carbons of the

biphenyl linkage (C1 and C1') around δ 140-145 ppm and δ 132 ppm, respectively. The

carbons ortho and meta to the methoxy group are expected around δ 128 ppm and δ 114

ppm, respectively.[8]

Methoxy Carbon (OCH₃): A signal around δ 55-56 ppm is characteristic for the methoxy

carbon.[9]

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-

1710 cm⁻¹. This is a definitive peak for the aldehyde carbonyl.[10]

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820-2850 cm⁻¹

and 2720-2750 cm⁻¹ (Fermi doublet).

C-O Stretch (Aryl Ether): A strong, characteristic band for the aryl-O-CH₃ stretch is expected

around 1240-1260 cm⁻¹.[10]

C=C Stretch (Aromatic): Multiple medium to weak bands will appear in the 1450-1600 cm⁻¹

region.

=C-H Stretch (Aromatic): Signals will be present above 3000 cm⁻¹.

Mass Spectrometry (MS)
Electron Ionization (EI): A GC-MS analysis would show a prominent molecular ion peak [M]⁺

at m/z = 212.[6] Common fragmentation patterns would include the loss of the formyl radical

(-CHO, m/z = 29) to give a fragment at m/z = 183, and loss of a methyl radical (-CH₃, m/z =

15) from the methoxy group.

Electrospray Ionization (ESI): High-resolution mass spectrometry (HRMS) would confirm the

elemental composition. The predicted m/z for the protonated molecule [M+H]⁺ is 213.09100,

and for the sodium adduct [M+Na]⁺ is 235.07294.[4]

Synthesis and Purification
The construction of the biphenyl core is most efficiently achieved via palladium-catalyzed

cross-coupling reactions. The Suzuki-Miyaura reaction stands out as the premier choice due to

its high functional group tolerance, mild conditions, and the commercial availability of boronic

acid reagents.[1][11]

Core Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron

compound (e.g., a boronic acid) and an organohalide using a palladium(0) catalyst and a base.

The catalytic cycle is a well-established, three-step process:
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Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the

organohalide (e.g., 3-bromobenzaldehyde), forming a Pd(II) complex.

Transmetalation: The base activates the organoboron species, forming a borate complex.

This complex then transfers its organic group (e.g., the 4-methoxyphenyl group) to the Pd(II)

center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are

eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst to re-enter the

cycle.

Pd(0)L₂
(Active Catalyst)

Ar¹-Pd(II)L₂-X
(Palladacycle)

 Ar¹-X 

Oxidative Addition

Ar¹-Pd(II)L₂-Ar²
 Ar²-B(OR)₃⁻ 

Transmetalation

 Ar¹-Ar² 

Reductive Elimination

Ar¹-X
(e.g., 3-Bromobenzaldehyde)

Ar²-B(OH)₂ + Base
(e.g., 4-Methoxyphenylboronic Acid)

Ar¹-Ar²
(Product)

Click to download full resolution via product page

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Synthetic Protocol
This protocol describes a reliable, scalable synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-
carbaldehyde from commercially available starting materials. The choice of a water-soluble

base (K₂CO₃) and a mixed solvent system facilitates both the reaction and subsequent

purification.[12][13]
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Step-by-Step Methodology:

Reagent Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir

bar and reflux condenser, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 equiv.), 4-

methoxyphenylboronic acid (1.67 g, 11.0 mmol, 1.1 equiv.), and potassium carbonate

(K₂CO₃) (4.15 g, 30.0 mmol, 3.0 equiv.).

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen

or argon gas three times. This is critical to prevent oxidation of the palladium catalyst.

Catalyst Addition: Under a positive pressure of inert gas, add

tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 0.02 equiv.). The

use of a pre-catalyst like Pd(OAc)₂ with a phosphine ligand is also a viable alternative.[8]

Solvent Addition: Add a degassed mixture of Toluene (40 mL) and Water (10 mL) via cannula

or syringe. A biphasic system is often beneficial for Suzuki couplings.

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction

progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate

mobile phase). The reaction is typically complete within 4-12 hours.

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water

(50 mL). Transfer the mixture to a separatory funnel and separate the layers.

Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

Washing: Combine the organic layers and wash sequentially with water (50 mL) and

saturated brine solution (50 mL) to remove inorganic impurities.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield

the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel. A

gradient elution starting from 95:5 Hexane:Ethyl Acetate is typically effective for separating

the product from nonpolar biphenyl byproduct and polar baseline impurities.
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Synthesis and Purification Workflow

1. Combine Reactants
(Aryl Halide, Boronic Acid, Base)

2. Establish Inert Atmosphere
(N₂ or Ar Purge)

3. Add Pd Catalyst & Solvent

4. Heat & Stir
(e.g., 90°C, 4-12h)

5. Quench & Liquid-Liquid Extraction

6. Column Chromatography

Pure Product
(Characterize)

Click to download full resolution via product page

General workflow for synthesis and purification.

Chemical Reactivity and Derivatization Potential
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The molecule's utility stems from the distinct reactivity of its two key functional domains: the

aldehyde moiety and the electronically differentiated biphenyl core.

Reactivity of the Aldehyde Moiety
The aldehyde group is a versatile handle for a wide array of chemical transformations, primarily

driven by the electrophilic nature of its carbonyl carbon.

Oxidation: Can be readily oxidized to the corresponding 4'-methoxy-[1,1'-biphenyl]-3-

carboxylic acid using mild oxidizing agents like potassium permanganate (KMnO₄) or Pinnick

oxidation conditions (NaClO₂). This provides access to a key carboxylic acid building block.

Reduction: Selective reduction to the corresponding alcohol, (4'-methoxy-[1,1'-biphenyl]-3-

yl)methanol, is easily achieved with mild reducing agents such as sodium borohydride

(NaBH₄).

Reductive Amination: A powerful method for generating amine derivatives. The aldehyde can

react with a primary or secondary amine to form an imine intermediate, which is then

reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the

corresponding secondary or tertiary amine.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde

into an alkene, providing a robust method for C=C bond formation.

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as

Grignard reagents or organolithiums, to form secondary alcohols.

Reactivity of the Biphenyl Core
The electronic nature of the two aromatic rings is differentiated by the substituents.

Ring A (Carbaldehyde-substituted): The aldehyde group is strongly electron-withdrawing and

deactivating, directing any further electrophilic aromatic substitution to the meta positions

(C5).

Ring B (Methoxy-substituted): The methoxy group is strongly electron-donating and

activating, directing electrophilic substitution to the ortho and para positions. Since the para
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position is occupied by the biphenyl linkage, substitution will be directed to the ortho

positions (C3' and C5').

This differential reactivity allows for selective functionalization of either ring, depending on the

reaction conditions chosen. For instance, nitration or halogenation under standard electrophilic

conditions would preferentially occur on the electron-rich methoxy-bearing ring.

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

[Ring A]-CHO
   |

[Ring B]-OCH₃

Ring A (deactivated)
Electrophilic Sub. at C5

Ring B (activated)
Electrophilic Sub. at C3'/C5'

Aldehyde Reactions

Carboxylic Acid Primary Alcohol Amine
(Reductive Am.)

Alkene
(Wittig)

C5-Substituted Product C3'/C5'-Substituted Product

Click to download full resolution via product page

Key reactivity and derivatization pathways.

Applications in Research and Development
The unique combination of a rigid biphenyl core, a reactive aldehyde handle, and a modulating

methoxy group makes this compound a high-value intermediate in several fields.

Medicinal Chemistry and Drug Discovery: The biphenyl scaffold is a cornerstone of many

approved drugs. This molecule can serve as a starting point for synthesizing novel

therapeutic agents.[14][15] The aldehyde can be elaborated into a variety of

pharmacophores designed to interact with specific enzyme active sites or protein-protein

interfaces. The methoxy group can be used to tune solubility and metabolic stability, or it can

be demethylated to a phenol to act as a hydrogen bond donor.
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Materials Science: Functionalized biphenyls are precursors to liquid crystals, organic light-

emitting diodes (OLEDs), and porous crystalline materials.[1] Drawing parallels from related

structures, this aldehyde could be used in the synthesis of ligands for Metal-Organic

Frameworks (MOFs) or Covalent Organic Frameworks (COFs).[9] The aldehyde groups can

undergo condensation reactions to form porous networks with potential applications in gas

storage, separation, or catalysis.

Agrochemicals: The biphenyl structure is present in several commercial fungicides.[11] This

compound could be used as a key intermediate in the synthesis of new crop protection

agents.

Safety and Handling
As a laboratory chemical, 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde requires careful

handling to minimize exposure and risk.

GHS Hazard Classification
Hazard Class Category Hazard Statement

Acute Toxicity, Oral Category 4 H302: Harmful if swallowed

Acute Toxicity, Dermal Category 4
H312: Harmful in contact with

skin

Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled

Table 2: GHS Hazard Information. Source: ECHA C&L Inventory.[3]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to

prevent inhalation of dust or vapors.

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
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Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands

thoroughly after handling.

Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material and containers in accordance with all applicable local,

regional, and national regulations.

Conclusion
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a strategically important chemical intermediate

whose value lies in its modularity. The robust and reliable Suzuki-Miyaura coupling provides an

efficient route to its synthesis, while the orthogonal reactivity of the aldehyde handle and the

biphenyl core offers a rich platform for subsequent chemical modifications. For researchers in

drug discovery and materials science, this compound represents a versatile building block for

the rational design and synthesis of novel, high-value molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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